4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C26H32N2S3. It is a derivative of benzo[c][1,2,5]thiadiazole, featuring two hexyl-substituted thiophene rings. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the following steps:
Bromination: The starting material, benzo[c][1,2,5]thiadiazole, is brominated to introduce bromine atoms at the 4 and 7 positions.
Stille Coupling: The brominated benzo[c][1,2,5]thiadiazole is then subjected to a Stille coupling reaction with 4-hexylthiophene-2-boronic acid in the presence of a palladium catalyst. This reaction forms the desired product by coupling the thiophene rings to the benzo[c][1,2,5]thiadiazole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvent, temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the benzo[c][1,2,5]thiadiazole core.
Substitution: Halogenation or alkylation reactions can introduce different substituents on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[c][1,2,5]thiadiazole derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Photovoltaics: It is used as an electron donor material in organic solar cells, contributing to high power conversion efficiencies.
OLEDs: The compound is utilized in the fabrication of OLEDs due to its excellent electron-transporting properties.
Fluorescent Sensors: Its strong fluorescence makes it suitable for use in chemical sensors and bioimaging.
Photocatalysis: The compound’s electron-accepting properties are exploited in photocatalytic reactions for environmental and energy applications.
Mechanism of Action
The mechanism of action of 4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to act as an electron donor or acceptor. In organic photovoltaics, it donates electrons to the acceptor material, facilitating charge separation and transport. In OLEDs, it transports electrons, contributing to the emission of light. The molecular targets include the active layers in these devices, where the compound interacts with other materials to enhance performance.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of hexyl groups on the thiophene rings, which enhance its solubility and processability. This makes it more suitable for solution-based fabrication techniques used in organic electronics.
Properties
IUPAC Name |
4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2S3/c1-3-5-7-9-11-19-15-23(29-17-19)21-13-14-22(26-25(21)27-31-28-26)24-16-20(18-30-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYRDJVAFZVRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=CS4)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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